molecular formula C22H19N3O6 B11081084 (4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate

(4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate

Cat. No.: B11081084
M. Wt: 421.4 g/mol
InChI Key: CNXGJYLFZRXMGW-UHFFFAOYSA-N
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Description

{4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, a pyrimidinyl group, and a dioxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzoyl chloride with benzocaine in diethyl ether to form ethyl 4-(benzoylamino)benzoate . This intermediate is then subjected to further reactions to introduce the pyrimidinyl and dioxolan groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylamino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe or a ligand in biochemical assays.

Medicine

Medicinally, {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE has potential applications in drug development. Its structure suggests it could interact with biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino group can form hydrogen bonds, while the pyrimidinyl group may participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE is unique due to the presence of both the pyrimidinyl and dioxolan groups, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(4-benzamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c26-20(15-7-3-1-4-8-15)23-17-11-12-25(22(28)24-17)18-13-29-19(31-18)14-30-21(27)16-9-5-2-6-10-16/h1-12,18-19H,13-14H2,(H,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXGJYLFZRXMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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